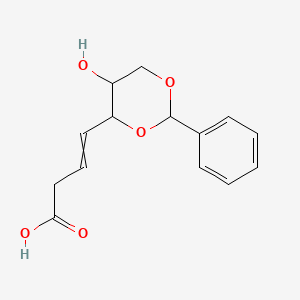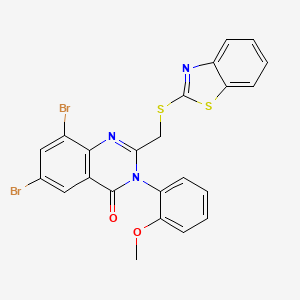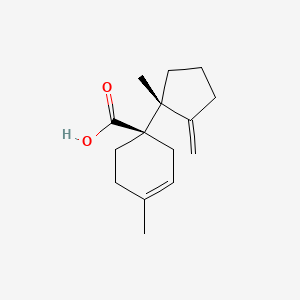![molecular formula C13H13N3O2 B14320050 6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline CAS No. 106835-36-3](/img/structure/B14320050.png)
6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound consists of a pyrazole ring fused to a quinoline ring, with methoxy groups at the 6 and 7 positions and a methyl group at the 3 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline typically involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol. This is followed by N-alkylation using sodium carbonate . Another method involves the reaction of 6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline with pyrazole boronic ester, followed by deprotection under hydrochloric acid medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Análisis De Reacciones Químicas
Types of Reactions
6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimalarial, antiviral, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets, such as protein kinases and enzymes. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-c]quinoline
- 6,7-dimethoxy-3-methyl-2H-pyrazolo[4,3-b]quinoline
- 6,7-dimethoxy-3-methyl-2H-pyrazolo[4,3-c]quinoline
Uniqueness
6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 6 and 7 positions and a methyl group at the 3 position enhances its stability and reactivity compared to other similar compounds .
Propiedades
Número CAS |
106835-36-3 |
|---|---|
Fórmula molecular |
C13H13N3O2 |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C13H13N3O2/c1-7-9-4-8-5-11(17-2)12(18-3)6-10(8)14-13(9)16-15-7/h4-6H,1-3H3,(H,14,15,16) |
Clave InChI |
OAQLEMUZMYTMGV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C3C=C(C(=CC3=NC2=NN1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





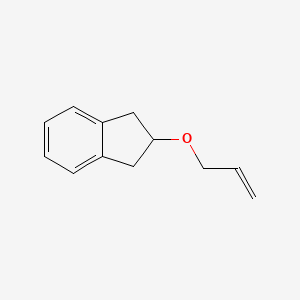
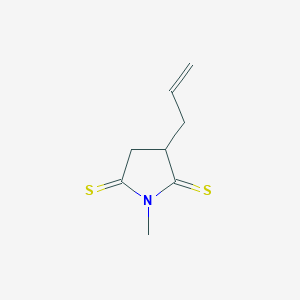

![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-pentylpyridine](/img/structure/B14320017.png)
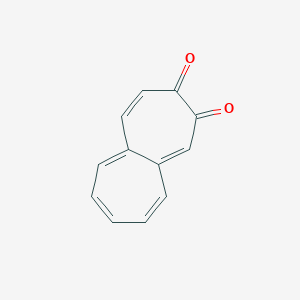

![Dimethyl bicyclo[5.1.0]oct-2-ene-8,8-dicarboxylate](/img/structure/B14320047.png)
